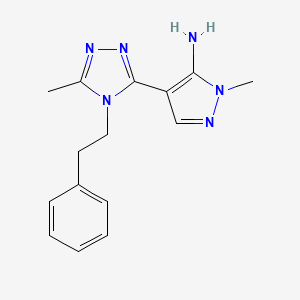
1-methyl-4-(5-methyl-4-phenethyl-4H-1,2,4-triazol-3-yl)-1H-pyrazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-methyl-4-(5-methyl-4-phenethyl-4H-1,2,4-triazol-3-yl)-1H-pyrazol-5-amine is a useful research compound. Its molecular formula is C15H18N6 and its molecular weight is 282.351. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
1-Methyl-4-(5-methyl-4-phenethyl-4H-1,2,4-triazol-3-yl)-1H-pyrazol-5-amine, a compound with the molecular formula C15H18N6 and CAS number 329901-23-7, has garnered attention in recent years due to its potential biological activities. This article reviews its pharmacological properties, focusing on its anticancer, anti-inflammatory, and antimicrobial activities.
Structure and Properties
The compound features a pyrazole ring fused with a triazole moiety, which is known to contribute to various biological activities. The structure can be represented as follows:
Anticancer Activity
Recent studies have indicated that derivatives of pyrazole compounds exhibit significant anticancer properties. For instance, compounds structurally related to our target have shown effectiveness against various cancer cell lines such as MCF7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer).
Case Studies:
- MCF7 Cell Line : A derivative exhibited a GI50 value of 3.79 µM, indicating strong growth inhibition.
- A549 Cell Line : Another study reported an IC50 value of 26 µM against A549 cells for structurally similar compounds, suggesting potential efficacy in lung cancer treatment .
Anti-inflammatory Activity
In addition to its anticancer properties, the compound has been evaluated for anti-inflammatory effects. Pyrazole derivatives are known to inhibit the production of pro-inflammatory cytokines and nitric oxide (NO), which are critical in inflammatory responses.
Research Findings:
- A related pyrazole compound demonstrated significant inhibition of LPS-induced TNF-α production, showcasing its potential as an anti-inflammatory agent .
Antimicrobial Activity
The antimicrobial properties of pyrazole derivatives are also noteworthy. Several studies have explored their effectiveness against various pathogens.
Key Findings:
- Antifungal Activity : Pyrazole derivatives have shown moderate to excellent antifungal activity against several phytopathogenic fungi.
- Bacterial Inhibition : Pyrazole-based compounds have been reported to disrupt bacterial cell membranes, leading to cell lysis and death .
Summary of Biological Activities
Propriétés
IUPAC Name |
2-methyl-4-[5-methyl-4-(2-phenylethyl)-1,2,4-triazol-3-yl]pyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N6/c1-11-18-19-15(13-10-17-20(2)14(13)16)21(11)9-8-12-6-4-3-5-7-12/h3-7,10H,8-9,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXHQKUUPTXECEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N1CCC2=CC=CC=C2)C3=C(N(N=C3)C)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














